Enpp-1-IN-11

ENPP1 inhibition cGAS-STING pathway cancer immunotherapy

Enpp-1-IN-11 (compound 23) addresses the need for a rigorously characterized ENPP1 tool compound for mechanistic studies where oral bioavailability is not required. Its moderate Ki enables dose-response studies without immediate target saturation. • Ki = 45 nM against ENPP1; low clearance in human and mouse liver microsomes • Negligible oral bioavailability (F < 1%); suited for IP/IV administration in preclinical oncology models • Structurally distinct from orally bioavailable analogs (e.g., Enpp-1-IN-12, F = 45.1%), enabling comparative SAR studies Supplied with batch-specific analytical QC; ships at ambient temperature.

Molecular Formula C15H15N5O3S
Molecular Weight 345.4 g/mol
Cat. No. B14884565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpp-1-IN-11
Molecular FormulaC15H15N5O3S
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)CSC2=C3C(=CC(=N2)N)NC=N3)O
InChIInChI=1S/C15H15N5O3S/c1-23-11-4-8(2-3-10(11)21)19-13(22)6-24-15-14-9(17-7-18-14)5-12(16)20-15/h2-5,7,21H,6H2,1H3,(H2,16,20)(H,17,18)(H,19,22)
InChIKeyDPMUHFLMJDLLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enpp-1-IN-11: ENPP1 Inhibitor Profile


Enpp-1-IN-11 (compound 23) is a small-molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING innate immune pathway . It exhibits a Ki of 45 nM against ENPP1 and demonstrates low clearance in human and mouse liver microsomes, along with good plasma stability . Enpp-1-IN-11 is primarily utilized in preclinical cancer immunotherapy research to modulate extracellular cGAMP levels and enhance antitumor immunity .

Workflow cGAS-STING pathway investigation
Selection Moderate ENPP1 target engagement
Use Context In vitro / ex vivo immune signaling assays

ENPP1 Inhibitor Selection Matters


ENPP1 inhibitors exhibit marked variability in potency, isoform selectivity, and pharmacokinetic (PK) parameters, even within the same chemical series [1]. Substituting Enpp-1-IN-11 with a structurally related analog such as Enpp-1-IN-12 can drastically alter experimental outcomes due to differences in oral bioavailability (e.g., <1% vs. 45.1% in mice), systemic clearance, and half-life [1]. These divergent PK profiles directly impact the feasibility of in vivo dosing routes and the duration of target engagement, making compound-specific validation essential for reproducible research [1].

Enpp-1-IN-11
Analog Enpp-1-IN-12
Parenteral-only systemic exposure
Oral bioavailability feasible
Shorter half-life supports frequent dosing
Longer half-life, less frequent dosing
Low microsomal clearance (absorption-limited)
Higher systemic clearance in mice

Enpp-1-IN-11 vs. Analogs: Head-to-Head Comparison


ENPP1 Inhibitory Potency

Enpp-1-IN-11 inhibits ENPP1 with a Ki of 45 nM . This potency is comparable to the analog Enpp-1-IN-12 (Ki = 41 nM) [1], approximately 28-fold higher than the less potent Enpp-1-IN-13 (ENPP1 IC50 = 1.29 μM) [2], and approximately 7,700-fold lower than the ultra-potent Enpp-1-IN-15 (Ki = 0.00586 nM) .

ENPP1 Potency
Cross-study comparable
Ki = 45 nM
Supports moderate ENPP1 inhibition assays
Vendor-reported; assay conditions may vary
ENPP1 inhibition cGAS-STING pathway cancer immunotherapy

Oral Bioavailability

Following oral administration in female BALB/c mice, Enpp-1-IN-11 exhibits an oral bioavailability (F) of less than 1% at a 10 mg/kg dose, with a Cmax of 33.10 ng/mL and AUCinf of 31.78 ng/mL·h . In stark contrast, the closely related analog Enpp-1-IN-12 demonstrates moderate oral bioavailability (F = 45.1%) at the same oral dose, achieving a Cmax of 303.10 ng/mL and AUCinf approximately 13-fold higher [1].

Oral Bioavailability
Direct head-to-head
F <1% vs 45.1% (analog)
Defines parenteral-only systemic exposure
Mouse; 10 mg/kg oral gavage
oral bioavailability in vivo dosing preclinical PK

Systemic Clearance and Half-Life

After intravenous administration (1 mg/kg) in female BALB/c mice, Enpp-1-IN-11 displays a clearance (CL) of 40.10 mL/min/kg and a terminal half-life (t1/2) of 0.11 h . In comparison, Enpp-1-IN-12 exhibits a higher clearance of 73.22 mL/min/kg and a longer half-life of 0.76 h under identical dosing conditions [1].

IV Clearance & Half-life
Direct head-to-head
CL 40.10 mL/min/kg, t1/2 0.11 h
Short half-life supports frequent dosing designs
IV 1 mg/kg; compared to Enpp-1-IN-12
systemic clearance half-life PK parameters

Hepatocyte Metabolic Stability

Enpp-1-IN-11 is reported to exhibit low clearance in human and mouse liver microsomes . In contrast, Enpp-1-IN-12 (5 μM) shows a half-life of >120 min and intrinsic clearance <11.55 μL/min/million cells in human hepatocytes, and 61.88 min and 22.4 μL/min/million cells in mouse hepatocytes [1]. While the assay formats differ (microsomes vs. hepatocytes), both compounds demonstrate reasonable metabolic stability, suggesting that the poor oral bioavailability of Enpp-1-IN-11 may stem from factors other than hepatic first-pass metabolism, such as poor intestinal absorption.

Hepatic Stability
Class-level inference
Low microsomal clearance reported
Suggests absorption-limited low F
Data to verify; assay mismatch
metabolic stability liver microsomes hepatocyte clearance

Enpp-1-IN-11: Optimal Research Applications


In Vitro & Ex Vivo ENPP1 Studies

Enpp-1-IN-11 (Ki = 45 nM) provides sufficient potency for cellular assays, biochemical screens, and ex vivo tissue treatments where extreme potency is not required and oral bioavailability is irrelevant . Its moderate Ki allows for dose-response studies without the risk of complete target saturation at low concentrations, which can be advantageous for mechanistic investigations of ENPP1 function in the cGAS-STING pathway .

Parenteral In Vivo Tumor Models

Given its negligible oral bioavailability (F < 1%), Enpp-1-IN-11 is best suited for intraperitoneal or intravenous administration in preclinical oncology models . Researchers should anticipate the need for frequent dosing (e.g., BID or continuous infusion) to compensate for its short terminal half-life (t1/2 = 0.11 h IV) . This compound may serve as a tool to interrogate ENPP1 biology when oral dosing is not a requirement.

SAR Studies for PK Determinants

The stark PK contrast between Enpp-1-IN-11 (F < 1%, t1/2 = 0.11 h) and Enpp-1-IN-12 (F = 45.1%, t1/2 = 1.04 h) provides a valuable comparative pair for medicinal chemists investigating structural features that govern oral absorption and systemic clearance [1]. Enpp-1-IN-11's low microsomal clearance suggests that absorption or extra-hepatic elimination pathways are limiting, offering a focused hypothesis for iterative analog design .

Application
Selection Property
Validation Focus
In vitro / ex vivo ENPP1 studies
Moderate target engagement profile
Dose-response in cGAS-STING pathway
In vivo tumor model studies (parenteral)
Systemic exposure via IV or IP
Frequent dosing or infusion model
PK/PD structure-activity studies
Comparative PK with analog (Enpp-1-IN-12)
Absorption-limited bioavailability investigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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